molecular formula C22H46S B1620296 Undecyl sulfide CAS No. 35599-82-7

Undecyl sulfide

Cat. No.: B1620296
CAS No.: 35599-82-7
M. Wt: 342.7 g/mol
InChI Key: RDOYGXODZMRGKD-UHFFFAOYSA-N
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Description

Undecyl sulfide, also known as 1-(Undecylsulfanyl)undecane or Dithis compound, is an organic compound with the molecular formula C22H46S. It is a type of sulfide, which is characterized by the presence of a sulfur atom bonded to two alkyl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction is carried out under green conditions without the use of any metal catalyst, making it an environmentally friendly approach . The process is highly compatible with a variety of functional groups and delivers a series of sulfides in good yields.

Industrial Production Methods

In industrial settings, this compound can be produced through the reaction of thiolate anions with alkyl halides. This method involves the nucleophilic substitution of the halide by the thiolate anion, resulting in the formation of the sulfide . The reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion.

Chemical Reactions Analysis

Types of Reactions

Undecyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Sulfoxides and sulfones derived from this compound can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The alkyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, Oxone®

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, thiolate anions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: this compound

    Substitution: Various alkyl-substituted sulfides

Scientific Research Applications

Undecyl sulfide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of undecyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in this compound can form bonds with other atoms, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions, including oxidation and substitution . The specific pathways and molecular targets depend on the particular application and the conditions under which the compound is used.

Comparison with Similar Compounds

Undecyl sulfide can be compared with other similar compounds, such as:

    Methyl sulfide: A simpler sulfide with a shorter alkyl chain.

    Ethyl sulfide: Another sulfide with a slightly longer alkyl chain than methyl sulfide.

    Propyl sulfide: A sulfide with an even longer alkyl chain than ethyl sulfide.

Uniqueness

This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfides. This makes it suitable for specific applications where longer alkyl chains are required, such as in the production of surfactants and lubricants .

Properties

IUPAC Name

1-undecylsulfanylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYGXODZMRGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303468
Record name Undecyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35599-82-7
Record name Undecyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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